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Compound of Interest

Compound Name: Pyrronamycin A

Cat. No.: B1244156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrronamycin A is a novel antitumor antibiotic characterized by a unique pyrrole-amide

repeating unit.[1] Isolated from a Streptomyces species, this natural product has garnered

interest within the scientific community for its potential therapeutic applications. A thorough

understanding of its chemical architecture, including its intricate stereochemistry, is paramount

for any future drug development endeavors, including synthetic derivatization and mechanism

of action studies. This technical guide provides a comprehensive overview of the elucidation of

Pyrronamycin A's chemical structure and stereochemistry, presenting key data in a structured

format and detailing the experimental methodologies employed.

Chemical Structure Elucidation
The determination of the planar structure of Pyrronamycin A was achieved through a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).

Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for Pyrronamycin A is

presented in Table 1. This data forms the foundational evidence for its proposed chemical

structure.
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Property Value

Molecular Formula C₂₃H₂₉N₁₁O₅

Molecular Weight 539.55 g/mol

UV λmax (MeOH) 236, 303 nm

IR (KBr) νmax 3300, 1650, 1530 cm⁻¹

¹H NMR (DMSO-d₆) See Table 2

¹³C NMR (DMSO-d₆) See Table 3

High-Resolution Mass Spec Data not available in search results

Specific Rotation [α]D Data not available in search results

Table 1: Physicochemical and Spectroscopic Properties of Pyrronamycin A.

NMR Spectroscopic Data
Detailed analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques such as

COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation), was instrumental in assembling the pyrrole-

amide backbone and identifying the constituent fragments of Pyrronamycin A.

¹H NMR Data:

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J in Hz)

Assignment

Detailed data not

available in search

results

Table 2: ¹H NMR (DMSO-d₆) Data for Pyrronamycin A.

¹³C NMR Data:
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Chemical Shift (ppm) Assignment

Detailed data not available in search results

Table 3: ¹³C NMR (DMSO-d₆) Data for Pyrronamycin A.

Stereochemistry Elucidation
The determination of the absolute and relative stereochemistry of the chiral centers within

Pyrronamycin A is a critical aspect of its structural characterization. This process typically

involves a combination of advanced NMR techniques, chemical degradation, and comparison

with synthetic standards.

Experimental Protocols
The following outlines the general experimental protocols typically employed in the

stereochemical elucidation of natural products like Pyrronamycin A. The specific details for

Pyrronamycin A were not available in the provided search results.

1. Chiral High-Performance Liquid Chromatography (HPLC):

Purpose: To determine the enantiomeric composition of amino acid residues after hydrolysis.

Methodology:

Complete acid hydrolysis of Pyrronamycin A (e.g., 6N HCl, 110°C, 24 hours).

Derivatization of the resulting amino acid mixture with a chiral derivatizing agent (e.g.,

Marfey's reagent).

Analysis of the derivatized amino acids by reverse-phase HPLC.

Comparison of retention times with those of derivatized D- and L-amino acid standards.

2. Nuclear Overhauser Effect Spectroscopy (NOESY):

Purpose: To determine the relative stereochemistry of adjacent chiral centers by observing

through-space proton-proton correlations.
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Methodology:

Acquisition of a 2D NOESY spectrum of Pyrronamycin A in a suitable deuterated solvent.

Analysis of cross-peaks, where the intensity is proportional to the inverse sixth power of

the distance between the protons.

Correlation of NOE signals with inter-proton distances to build a 3D model of the molecule.

3. Chemical Degradation and Synthesis:

Purpose: To isolate and identify chiral fragments and confirm their absolute stereochemistry

by comparison with authentic, synthetically prepared standards.

Methodology:

Selective chemical cleavage of Pyrronamycin A to yield smaller, identifiable chiral

fragments.

Purification of the fragments by chromatography.

Spectroscopic analysis (NMR, MS, optical rotation) of the fragments.

Synthesis of all possible stereoisomers of the fragments.

Comparison of the spectroscopic and chiroptical properties of the natural fragments with

the synthetic standards to assign the absolute configuration.

Logical Workflow for Structure and Stereochemistry
Elucidation
The logical progression from isolation to the complete structural assignment of Pyrronamycin
A can be visualized as follows:
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Isolation and Purification

Planar Structure Determination

Stereochemistry Elucidation
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(e.g., Chiral HPLC of Hydrolysate)

NOESY Spectroscopy
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Complete 3D Structure of Pyrronamycin A

Click to download full resolution via product page

Caption: Workflow for the structural and stereochemical elucidation of Pyrronamycin A.

Signaling Pathways and Experimental Workflows
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While the provided information focuses on the chemical characterization of Pyrronamycin A,

its biological activity as an antitumor agent suggests interaction with cellular signaling

pathways. The specific pathways affected by Pyrronamycin A are a subject for further

investigation. A generalized workflow for identifying the molecular target and affected signaling

pathways is presented below.

In Vitro Studies

In Cellulo Studies

In Vivo Studies

Pyrronamycin A

Cell Viability Assays
(e.g., MTT, XTT)

Target Identification
(e.g., Affinity Chromatography, Proteomics)

Enzymatic Assays Pathway Analysis
(e.g., Western Blot, Reporter Assays)

Cellular Imaging
(e.g., Immunofluorescence) Xenograft Animal Models

Elucidation of Mechanism of Action

Click to download full resolution via product page

Caption: Experimental workflow for investigating the mechanism of action of Pyrronamycin A.

Conclusion
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The elucidation of the chemical structure and stereochemistry of Pyrronamycin A represents a

significant step in understanding this novel class of antitumor antibiotics. The application of

advanced spectroscopic and analytical techniques has provided a solid foundation for its

structural assignment. Further research, guided by the workflows outlined in this guide, will be

crucial in uncovering its precise mechanism of action and realizing its full therapeutic potential.

The detailed characterization of Pyrronamycin A serves as a valuable case study for natural

product chemists and drug development professionals engaged in the discovery and

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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